

Application Notes: Aminoxy-PEG4-alcohol in Drug Delivery Systems

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Compound of Interest

Compound Name: Aminoxy-PEG4-alcohol

Cat. No.: B605440

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Introduction

Aminoxy-PEG4-alcohol is a bifunctional hydrophilic linker increasingly utilized in advanced drug delivery systems. It features a terminal aminoxy group and a terminal hydroxyl group, separated by a 4-unit polyethylene glycol (PEG) spacer. This structure offers several advantages in drug delivery design: the aminoxy group allows for the highly specific and stable conjugation to aldehyde or ketone moieties on drug molecules or carrier systems through oxime ligation, while the hydroxyl group provides a point for further modification.[1][2][3] The PEG spacer enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the conjugated molecule.[4][5][6] This linker is particularly prominent in the development of Antibody-Drug Conjugates (ADCs) and targeted nanoparticle systems.[7][8][9]

Core Applications and Mechanisms

The primary application of **Aminoxy-PEG4-alcohol** revolves around its ability to form a stable oxime bond.[10][11][12] This bioorthogonal reaction is highly chemoselective, proceeding efficiently under mild, aqueous conditions without interfering with other functional groups typically found in biological systems.[13][14] The resulting oxime linkage is significantly more stable to hydrolysis than other linkages like imines or hydrazones, ensuring the integrity of the drug-carrier conjugate until it reaches the target site.[11]

Key applications include:

- Antibody-Drug Conjugates (ADCs): **Aminoxy-PEG4-alcohol** serves as a flexible, hydrophilic linker connecting a cytotoxic payload to a monoclonal antibody.[\[7\]](#) This improves the solubility and stability of the ADC while ensuring the drug remains securely attached during circulation.
- PROTACs: It can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[\[7\]](#)[\[8\]](#)
- Nanoparticle Surface Modification: The linker is used to attach drugs or targeting ligands to the surface of nanoparticles.[\[2\]](#) PEGylation, the process of coating nanoparticles with PEG chains, shields the nanoparticles from the immune system, reduces opsonization and phagocytosis, and prolongs circulation time, a phenomenon known as the "stealth" effect.[\[4\]](#)
[\[6\]](#)[\[15\]](#)

Quantitative Data Summary

The following tables summarize key performance indicators for drug delivery systems utilizing PEG linkers. While specific data for **Aminoxy-PEG4-alcohol** is often embedded within broader studies, the data presented reflects typical performance enhancements achieved through PEGylation.

Table 1: Influence of PEGylation on Nanoparticle Properties

Parameter	Unmodified Nanoparticles	PEGylated Nanoparticles	Reference
Zeta Potential	-25.3 ± 1.2 mV	-8.8 ± 0.5 mV	[16]
Protein Adsorption	High	Significantly Reduced	[17]
Circulation Half-Life	Short	Extended	[5] [6]
Immune Clearance	Rapid	Evades Immune Clearance	[16]

Table 2: Drug Loading and Release Characteristics

Formulation	Drug Loading Capacity	Drug Release Profile	Reference
PEGylated Nanoparticles	Varies by drug/polymer	Sustained/Controlled Release	[16] [18]
Paclitaxel-loaded PN	~5%	Burst release followed by sustained release	[16]
PEGylated PN	~4.5%	More sustained release than PN	[16]

Note: PN refers to Paclitaxel Nanocrystals. Data is illustrative of the effects of PEGylation.

Experimental Protocols

Protocol 1: General Oxime Ligation for Drug Conjugation

This protocol describes the general procedure for conjugating an aminooxy-functionalized linker to a drug molecule containing an aldehyde or ketone group.

Materials:

- **Aminooxy-PEG4-alcohol**
- Aldehyde- or ketone-functionalized drug molecule
- Reaction Buffer: Phosphate-buffered saline (PBS) or Sodium Acetate Buffer (pH 6.0-7.4)
- Aniline (catalyst), prepared as a 200 mM stock solution in DMF or buffer
- Quenching reagent (e.g., acetone)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- Reagent Preparation:

- Dissolve the aldehyde/ketone-functionalized molecule in the reaction buffer to a final concentration of 1-10 mM.
- Dissolve **Aminoxy-PEG4-alcohol** in the same buffer to a concentration 1.5 to 5 times the molar concentration of the drug molecule.
- Ligation Reaction:
 - In a reaction vessel, combine the solution of the functionalized drug molecule with the **Aminoxy-PEG4-alcohol** solution.
 - Add the aniline catalyst to a final concentration of 10-100 mM. Aniline can significantly accelerate the rate of oxime bond formation.[\[11\]](#)
 - Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by HPLC or Mass Spectrometry.
- Quenching and Purification:
 - Once the reaction is complete, quench any unreacted aminoxy groups by adding an excess of acetone.
 - Purify the resulting conjugate using an appropriate method, such as preparative HPLC or size-exclusion chromatography, to remove unreacted starting materials and catalyst.

Protocol 2: Formulation of PEGylated Nanoparticles

This protocol provides a general method for preparing PEGylated polymeric nanoparticles for drug delivery.

Materials:

- Drug-**Aminoxy-PEG4-alcohol** conjugate (from Protocol 1)
- Polymer (e.g., PLGA, PLA)
- Solvent system (e.g., acetone, dichloromethane)

- Stabilizer solution (e.g., TPGS, PVA in water)
- Purification apparatus (e.g., centrifuge, dialysis membranes)

Procedure:

- Preparation of Organic Phase:
 - Dissolve the polymer and the Drug-**Aminoxy-PEG4-alcohol** conjugate in a suitable organic solvent.
- Nanoparticle Formation:
 - Add the organic phase dropwise to the aqueous stabilizer solution while stirring vigorously or sonicating. This nanoprecipitation method will cause the polymer to encapsulate the drug conjugate, forming nanoparticles.
- Solvent Evaporation:
 - Continuously stir the resulting nanoparticle suspension at room temperature to allow the organic solvent to evaporate.
- Purification and Concentration:
 - Wash the nanoparticles by centrifugation and resuspension in deionized water multiple times to remove excess stabilizer and un-encapsulated drug.
 - Alternatively, purify the nanoparticle suspension by dialysis against deionized water.
- Characterization:
 - Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 - Determine drug loading and encapsulation efficiency using a validated method like HPLC after dissolving a known amount of nanoparticles.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to assess the release kinetics of a drug from PEGylated nanoparticles.

Materials:

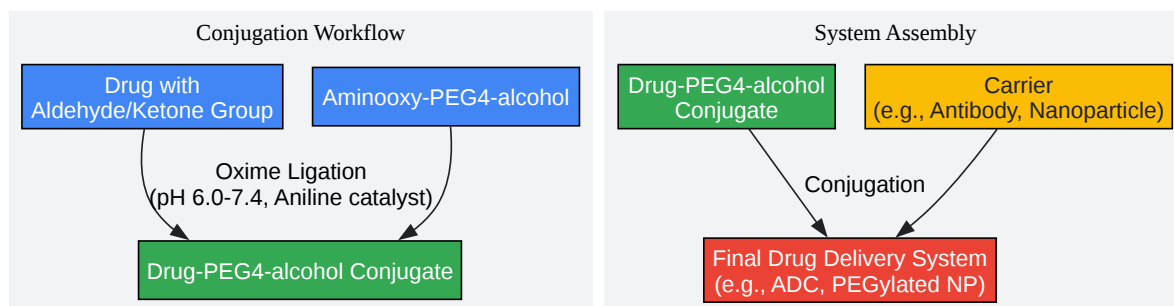
- Drug-loaded nanoparticle suspension
- Release Medium: PBS (pH 7.4) or other appropriate buffer. The medium should ensure "sink conditions" where the concentration of the released drug is well below its saturation solubility.[\[19\]](#)
- Dialysis membrane tubes (with appropriate molecular weight cut-off) or a centrifugal ultrafiltration device.[\[19\]](#)
- Incubator or water bath shaker set to 37°C.
- Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer) for drug quantification.

Procedure:

- Setup:
 - Pipette a known volume/concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
 - Seal the dialysis bag and place it into a larger container filled with a defined volume of release medium.
- Incubation:
 - Place the entire setup in an incubator shaking at 37°C.
- Sampling:
 - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

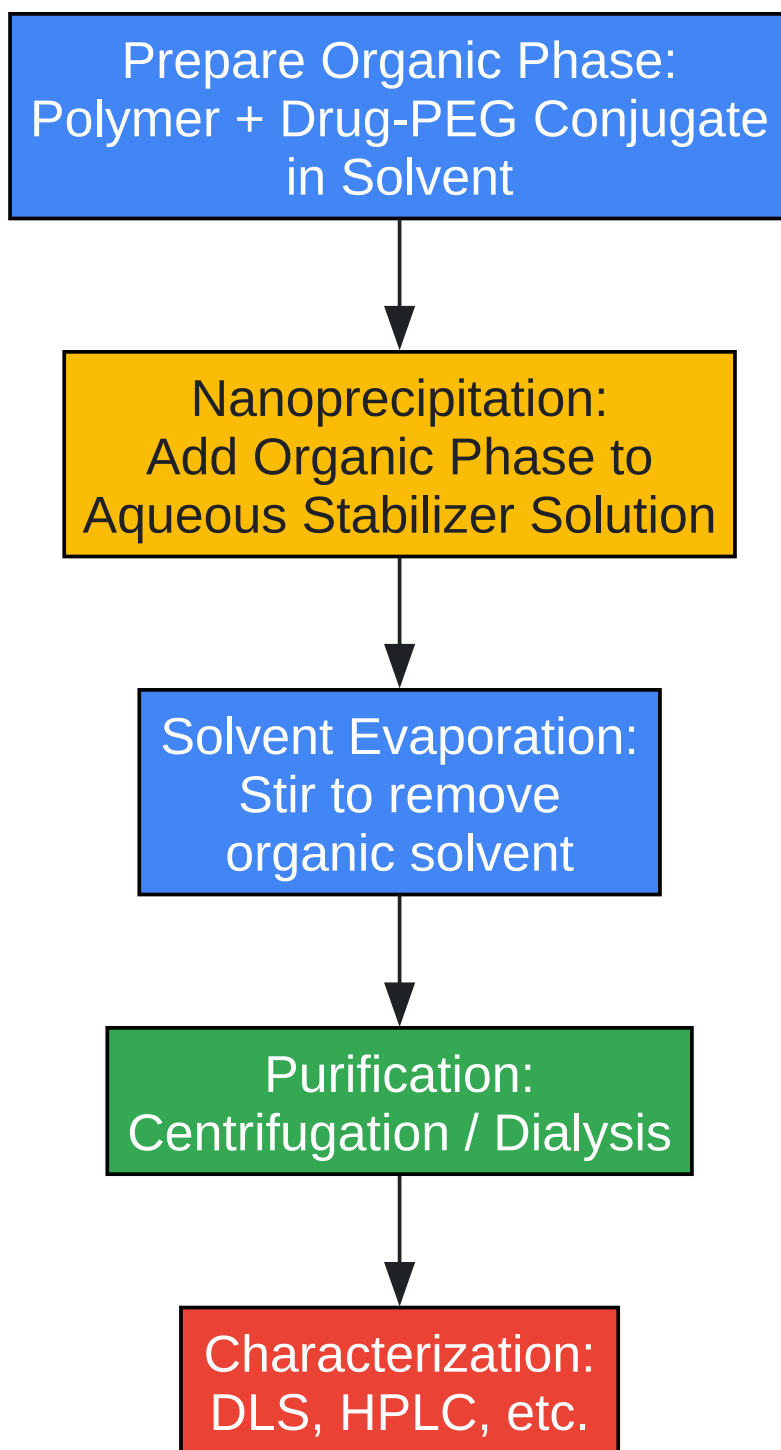
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Quantification:
 - Analyze the collected samples to determine the concentration of the released drug using a pre-validated analytical method.
- Data Analysis:
 - Calculate the cumulative percentage of drug released at each time point and plot the data to generate a drug release profile.

Visualizations



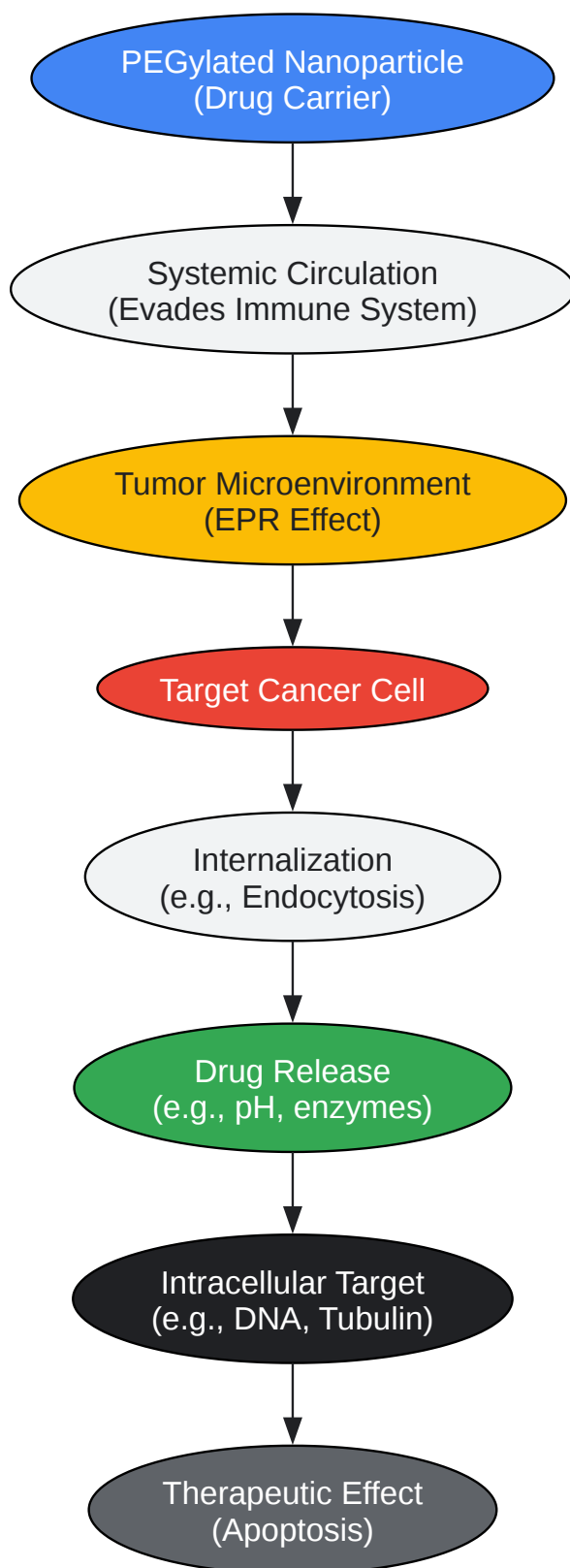
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Caption: Workflow for creating a drug delivery system.



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Caption: Experimental workflow for nanoparticle formulation.



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Caption: Targeted drug delivery and mechanism of action.

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